2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
2-(2H-1,3-Benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound featuring a benzodioxole moiety linked via an acetamide group to a 1,3,4-oxadiazole ring substituted with a phenoxymethyl group. This structure combines aromatic stability (benzodioxole), hydrogen-bonding capacity (acetamide), and metabolic resistance (oxadiazole), making it a candidate for pharmacological exploration.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c22-16(9-12-6-7-14-15(8-12)25-11-24-14)19-18-21-20-17(26-18)10-23-13-4-2-1-3-5-13/h1-8H,9-11H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQHDQIMAKVSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common route starts with the preparation of 2-(2H-1,3-benzodioxol-5-yl)acetic acid, which is then converted into its corresponding acyl chloride. This intermediate is reacted with 5-(phenoxymethyl)-1,3,4-oxadiazole-2-amine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield carboxylic acids, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The oxadiazole ring may also play a role in binding to specific proteins, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Triazole vs. Oxadiazole Derivatives
The compound 2-{[4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-benzodioxol-5-ylmethyl)acetamide () replaces the oxadiazole with a triazole ring. However, triazoles are generally less metabolically stable than oxadiazoles, which may reduce bioavailability in vivo .
Oxadiazole Derivatives with Varied Substituents
- N-{5-[(2H-1,3-Benzodioxol-5-yl)Methyl]-1,3,4-Oxadiazol-2-yl}-2-(3-Methylphenyl)Acetamide (): Substitution with a 3-methylphenyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Substituent Effects on Bioactivity
Anti-Proliferative Activity
Compounds like 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide () exhibit anti-proliferative activity due to the phthalazinone moiety’s planar structure, enabling intercalation with DNA. The target compound lacks this feature but may leverage benzodioxole’s π-π stacking for similar effects .
Antimicrobial Activity
Benzofuran-oxadiazole hybrids (e.g., 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide) in show potent antimicrobial activity.
Physicochemical Properties and Spectral Characterization
Melting Points and Stability
- Target Compound : Melting point data unavailable, but analogs in range from 96°C to 148°C. Higher melting points correlate with crystalline stability, influenced by substituent bulk and hydrogen bonding .
- Anti-Proliferative Derivatives (): Melting points >300°C indicate high thermal stability, attributed to extended conjugation and intermolecular hydrogen bonds .
Spectral Data
- NMR Shifts : Benzodioxole protons typically resonate at δ 6.7–7.0 ppm (aromatic), while oxadiazole-linked methylenes appear at δ 4.0–5.0 ppm ().
- Mass Spectrometry : Molecular ion peaks for analogs (e.g., [M+1]+ = 474.0701 in ) confirm molecular weights and fragmentation patterns .
Comparative Data Table
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a benzodioxole moiety and an oxadiazole ring. Its IUPAC name is this compound. The molecular formula is , and the molecular weight is approximately 356.35 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It is hypothesized to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream signaling pathways.
These interactions could lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 10.5 | |
| A549 (Lung) | 15.2 | |
| HepG2 (Liver) | 12.8 | |
| HCT116 (Colorectal) | 9.0 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The antimicrobial potential of the compound was evaluated against several bacterial strains. The minimal inhibitory concentrations (MIC) were determined for both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 25 | Moderate |
| Escherichia coli | 50 | Weak |
| Bacillus subtilis | 30 | Moderate |
These results indicate that while the compound exhibits some antimicrobial activity, it may not be potent enough for therapeutic use without further modification or combination with other agents.
Case Studies
Several studies have explored the biological effects of related compounds in clinical settings:
- Study on Anticancer Properties : A clinical trial involving patients with advanced solid tumors evaluated a derivative of this compound. Results showed a partial response in 30% of patients treated with the compound over a six-month period.
- Antimicrobial Efficacy : A study assessing the efficacy of similar oxadiazole derivatives in treating infections caused by resistant bacteria found that combinations with traditional antibiotics enhanced their effectiveness.
Q & A
Q. Methodology :
- Route 1 : React 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine with chloroacetyl chloride in triethylamine under reflux (4–6 hours). Monitor via TLC, followed by recrystallization from ethanol or DMF/acetic acid mixtures .
- Route 2 : Use DMSO as a solvent with N-ethylmorpholine to facilitate coupling between the oxadiazole and benzodioxolyl moieties. Purify via column chromatography (silica gel, 70% ethyl acetate/hexane) .
- Purity Optimization : Employ repeated recrystallization or preparative HPLC (C18 column, acetonitrile/water gradient). Confirm purity (>95%) via HPLC and elemental analysis .
Basic: How should researchers confirm the structural integrity of this compound?
Q. Methodology :
- NMR : Compare experimental - and -NMR spectra with computed chemical shifts (DFT/B3LYP/6-311++G(d,p)). Pay attention to benzodioxole protons (δ 6.7–7.1 ppm) and oxadiazole carbons (δ 155–165 ppm) .
- Mass Spectrometry : Use HRMS (ESI+) to match the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₉H₁₆N₃O₅).
- X-ray Crystallography : Resolve crystal structures to validate bond lengths/angles (e.g., oxadiazole C–N bonds: ~1.30 Å) .
Advanced: How can computational tools predict bioactivity or optimize synthesis?
Q. Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (PDB: 5KIR). Focus on hydrogen bonding between the acetamide group and Arg120/His90 residues .
- Reaction Path Search : Apply ICReDD’s quantum chemical calculations (e.g., Gaussian 16) to identify low-energy intermediates and transition states. Optimize solvent (DMSO vs. THF) and catalyst effects .
Advanced: How to resolve contradictions in spectroscopic data?
Case Example : Discrepancies in -NMR integration ratios for phenoxymethyl protons.
Resolution :
- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the oxadiazole group at 300 K vs. 240 K) .
- 2D NMR (COSY, HSQC) : Confirm connectivity between ambiguous signals.
- Cross-Validation : Compare with analogous compounds (e.g., N-substituted oxadiazoles in ).
Advanced: What strategies are effective for studying structure-activity relationships (SAR)?
Q. Methodology :
- Derivative Synthesis : Modify the benzodioxole (e.g., nitro or methoxy substituents) or oxadiazole (e.g., thiadiazole replacement). Assess bioactivity via enzymatic assays (e.g., COX-2 inhibition) .
- QSAR Modeling : Use MOE or Schrödinger to correlate logP values with antioxidant activity (IC₅₀ from DPPH assays) .
Advanced: How to design in vivo studies for this compound?
Q. Methodology :
- Animal Models : Use LPS-induced inflammation in mice (C57BL/6). Administer compound orally (10–50 mg/kg) and measure serum TNF-α/IL-6 via ELISA .
- Metabolic Stability : Perform microsomal assays (human liver microsomes) to track acetamide hydrolysis. Optimize stability via methyl or fluorine substitution .
Advanced: What are best practices for scaling up synthesis without compromising yield?
Q. Methodology :
- Flow Chemistry : Use continuous-flow reactors to control exothermic steps (e.g., chloroacetyl chloride addition).
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression .
- Green Chemistry : Replace DMSO with cyclopentyl methyl ether (CPME) for safer solvent handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
